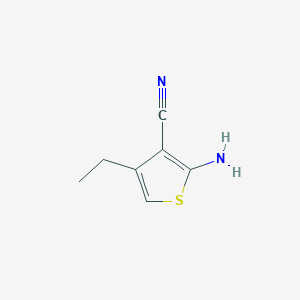![molecular formula C14H24O2S2Sn2 B14090771 (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane): is a chemical compound with the molecular formula C14H24O2S2Sn2 and a molecular weight of 525.89 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with dimethoxy groups and trimethylstannane units. It is primarily used as an additive in laboratory and chemical research processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3,6-dimethoxythieno[3,2-b]thiophene with trimethyltin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various organic and organometallic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in optoelectronics and energy storage .
Mecanismo De Acción
The mechanism of action of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with various molecular targets and pathways. The compound’s trimethylstannane groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the thieno[3,2-b]thiophene core can engage in π-π interactions, influencing the electronic properties of the compound .
Comparación Con Compuestos Similares
3,6-Dibromothieno[3,2-b]thiophene: A derivative used in similar applications but with different reactivity due to the presence of bromine atoms.
3,6-Dimethoxythieno[3,2-b]thiophene: The parent compound without the trimethylstannane groups, used as a precursor in various syntheses.
2,3-Dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol: Another thiophene-based compound with distinct electrochemical properties.
Uniqueness: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its combination of dimethoxy and trimethylstannane groups, which impart specific reactivity and properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H24O2S2Sn2 |
|---|---|
Peso molecular |
525.9 g/mol |
Nombre IUPAC |
(3,6-dimethoxy-5-trimethylstannylthieno[3,2-b]thiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C8H6O2S2.6CH3.2Sn/c1-9-5-3-11-8-6(10-2)4-12-7(5)8;;;;;;;;/h1-2H3;6*1H3;; |
Clave InChI |
UTUIUWNXQMSECA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC2=C1SC(=C2OC)[Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


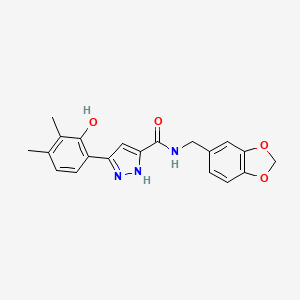

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
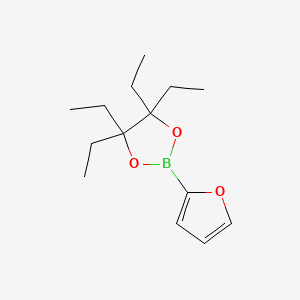
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
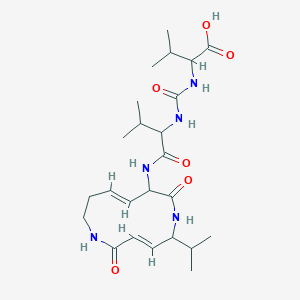
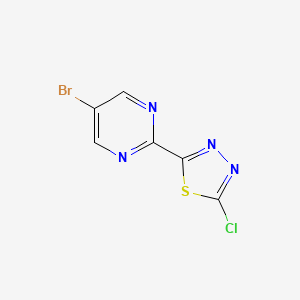
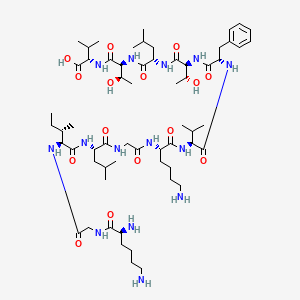
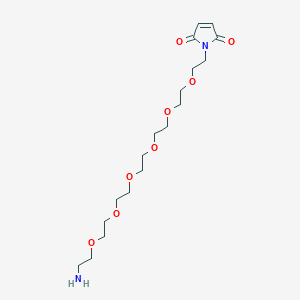
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
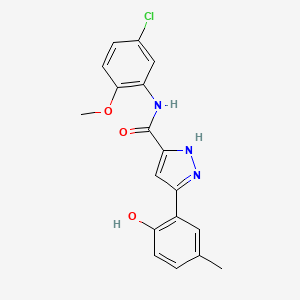
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
